N-(4-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16304943
Molecular Formula: C17H15ClN6OS
Molecular Weight: 386.9 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -](/images/structure/VC16304943.png)
Specification
Molecular Formula | C17H15ClN6OS |
---|---|
Molecular Weight | 386.9 g/mol |
IUPAC Name | N-(4-chlorophenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Standard InChI | InChI=1S/C17H15ClN6OS/c1-2-9-24-16(14-10-19-7-8-20-14)22-23-17(24)26-11-15(25)21-13-5-3-12(18)4-6-13/h2-8,10H,1,9,11H2,(H,21,25) |
Standard InChI Key | JJOIUCYJIUYISS-UHFFFAOYSA-N |
Canonical SMILES | C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=NC=CN=C3 |
Introduction
Synthesis
The synthesis of this compound likely involves multistep reactions incorporating:
-
Formation of the Triazole Core
A reaction between hydrazine derivatives and nitriles or carboxylic acid derivatives to yield the 1,2,4-triazole ring. -
Functionalization with Pyrazine and Allyl Groups
Pyrazine is introduced via nucleophilic substitution or coupling reactions, while the allyl group is added through alkylation. -
Attachment of Acetamide and Sulfanyl Linkages
The final step includes coupling the triazole derivative with 4-chlorophenyl acetamide through a thiolation reaction.
Antimicrobial Activity
The triazole ring is associated with antifungal and antibacterial properties due to its ability to inhibit enzymatic pathways in pathogens.
Anticancer Potential
The presence of pyrazine and chlorophenyl groups enhances binding affinity to cancer-related targets such as kinases or DNA-interacting proteins.
Comparative Analysis with Related Compounds
To contextualize its significance, comparisons with structurally similar compounds are provided:
Potential Applications
Given its structural features and analog data:
-
Pharmaceutical Development
-
As an antifungal agent targeting resistant strains.
-
As an anticancer compound for glioblastoma or other malignancies.
-
-
Chemical Biology
-
As a probe molecule for studying sulfanyl-acetamide interactions in biological systems.
-
-
Material Science
-
Its heterocyclic framework could be explored for optoelectronic applications.
-
Future Research Directions
To fully explore the potential of this compound:
-
In Vitro Biological Testing
-
Evaluate antimicrobial, anticancer, and anti-inflammatory activities.
-
-
Structure-Activity Relationship (SAR) Studies
-
Modify substituents on the triazole or pyrazine rings to optimize activity.
-
-
Molecular Docking Studies
-
Predict binding affinities to biological targets such as kinases or enzymes.
-
-
Toxicological Assessment
-
Assess cytotoxicity against non-cancerous cells to ensure safety.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume